
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2005 and has since been the subject of numerous studies investigating its mechanism of action and potential uses in scientific research.
Mecanismo De Acción
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 works by binding to the switch II region of Rho GTPases, preventing them from interacting with downstream effectors and disrupting their signaling pathways. This leads to a decrease in cell migration and invasion, as well as a reduction in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has a number of biochemical and physiological effects in cancer cells, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor growth and metastasis. The compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 as a research tool is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several areas of future research that could build on the existing work on N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864. These include:
1. Further investigation of the compound's mechanism of action and its effects on other signaling pathways in cancer cells.
2. Development of more potent and selective inhibitors of Rho GTPases for use in cancer therapy.
3. Exploration of the potential use of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 in other disease models, such as neurodegenerative disorders and cardiovascular disease.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models to determine its suitability for clinical development.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 involves a multi-step process that begins with the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with cycloheptylamine to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and dimethyl sulfate to yield the final product, N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has been shown to have a wide range of potential applications in scientific research, particularly in the field of cancer biology. The compound has been found to inhibit the activity of Rho family GTPases, which play a critical role in cell migration, proliferation, and survival. By targeting these proteins, N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has the potential to block the growth and spread of cancer cells.
Propiedades
Nombre del producto |
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H25NO3S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-3-20-15-11-10-13(2)12-16(15)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
Clave InChI |
VDYXPUQJFKVWPP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 |
Solubilidad |
2.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




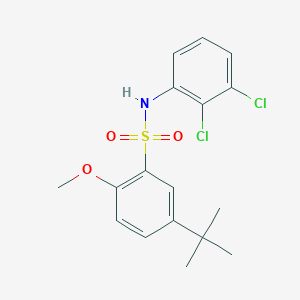
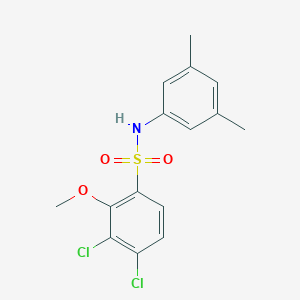


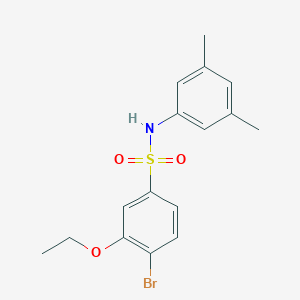
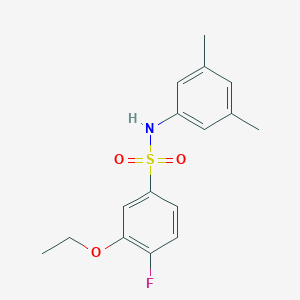
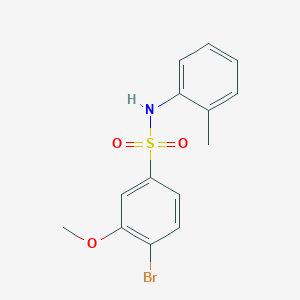
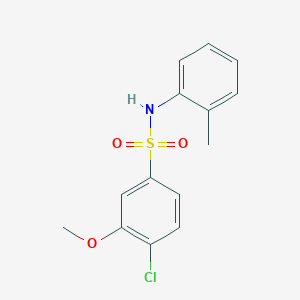

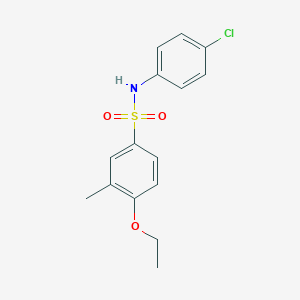

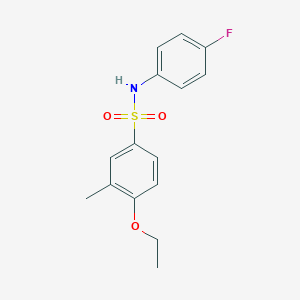
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)